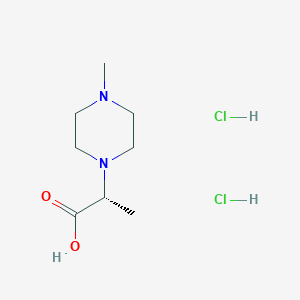
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(4-Methylpiperazin-1-yl)propansäure-Dihydrochlorid ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Aufgrund ihrer vielseitigen Anwendungen wird sie häufig in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R)-2-(4-Methylpiperazin-1-yl)propansäure-Dihydrochlorid beinhaltet typischerweise die Reaktion von 4-Methylpiperazin mit einem geeigneten Propansäure-Derivat unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Katalysators und unter spezifischen Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung erfolgt häufig in großem Maßstab mithilfe automatisierter Reaktoren. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz des Endprodukts gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
(2R)-2-(4-Methylpiperazin-1-yl)propansäure-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.
Substitution: Halogene, Alkylierungsmittel und andere Substitutionsreagenzien.
Wichtigste gebildete Produkte
Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(4-Methylpiperazin-1-yl)propansäure-Dihydrochlorid wird aufgrund seiner vielfältigen Anwendungen in der wissenschaftlichen Forschung häufig eingesetzt:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es wird in der Untersuchung von Enzymwechselwirkungen und Proteinbindung eingesetzt.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer in der Arzneimittelsynthese untersucht.
Industrie: Es wird bei der Herstellung verschiedener chemischer Produkte und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2R)-2-(4-Methylpiperazin-1-yl)propansäure-Dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und verschiedene biochemische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab.
Wirkmechanismus
The mechanism of action of (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2R)-2-(4-Methylpiperazin-1-yl)butansäure-Dihydrochlorid
- (2R)-2-(4-Methylpiperazin-1-yl)pentansäure-Dihydrochlorid
Einzigartigkeit
(2R)-2-(4-Methylpiperazin-1-yl)propansäure-Dihydrochlorid ist aufgrund seiner spezifischen Struktur einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Seine Vielseitigkeit in verschiedenen Anwendungen macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C8H18Cl2N2O2 |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H/t7-;;/m1../s1 |
InChI-Schlüssel |
PKNRKZSHJWXBRW-XCUBXKJBSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)N1CCN(CC1)C.Cl.Cl |
Kanonische SMILES |
CC(C(=O)O)N1CCN(CC1)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)


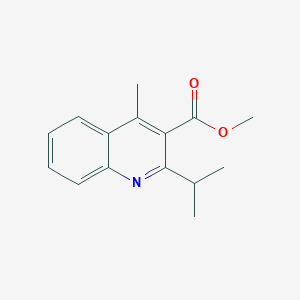
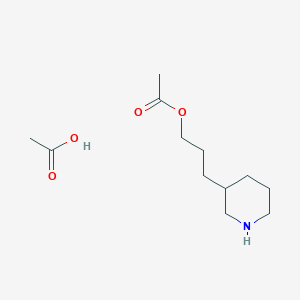
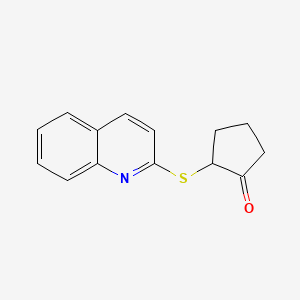

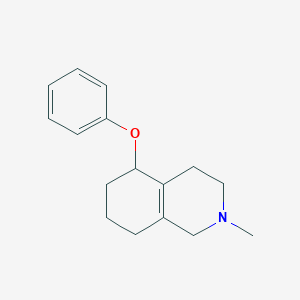


![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
